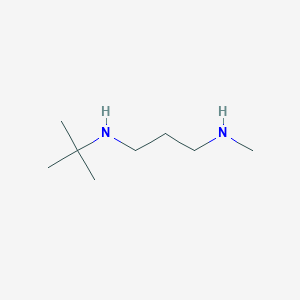

N1-(tert-Butyl)-N3-methyl-1,3-propanediamine

Description

N1-(tert-Butyl)-N3-methyl-1,3-propanediamine is a 1,3-propanediamine derivative featuring a tert-butyl group at the N1 position and a methyl group at the N3 position.

Properties

IUPAC Name |

N'-tert-butyl-N-methylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-8(2,3)10-7-5-6-9-4/h9-10H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZPFQIVMODIQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCCNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(tert-Butyl)-N3-methyl-1,3-propanediamine typically involves the reaction of tert-butylamine with 1,3-dibromopropane, followed by methylation of the resulting intermediate. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to optimize yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N1-(tert-Butyl)-N3-methyl-1,3-propanediamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert it into secondary or primary amines.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl or methyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Organic Synthesis

N1-(tert-Butyl)-N3-methyl-1,3-propanediamine is utilized as a building block in various organic synthesis processes. Its structure allows it to participate in nucleophilic substitution reactions, making it valuable for synthesizing complex organic molecules.

Case Study Example :

- Reaction with Electrophiles : In a study on nucleophilic substitution reactions, this compound was used to create derivatives of biologically active compounds. The compound demonstrated good reactivity with various electrophiles, facilitating the formation of new carbon-nitrogen bonds.

Catalysis

This compound serves as a catalyst in several chemical reactions, enhancing reaction rates and selectivity.

Case Study Example :

- Baylis-Hillman Reaction : Research has shown that this compound can act as a catalyst in the Baylis-Hillman reaction involving cycloalkenones. This application is significant for synthesizing α-hydroxy carbonyl compounds, which are vital intermediates in pharmaceuticals .

Material Science

In materials science, this compound is employed in the development of novel materials with specific properties.

Case Study Example :

- Hydrogel Development : The compound has been used to cross-link hydrophilic polymers to create antimicrobial hydrogels. These hydrogels exhibit fast-swelling properties and prolonged antimicrobial effects, making them suitable for biomedical applications such as wound dressings and drug delivery systems .

Table 1: Summary of Applications

Biochemical Research

This compound has potential applications in biochemistry, particularly in the development of enzyme inhibitors and receptor modulators.

Case Study Example :

Mechanism of Action

The mechanism of action of N1-(tert-Butyl)-N3-methyl-1,3-propanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and methyl groups can influence the compound’s binding affinity and selectivity, affecting its overall biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key 1,3-propanediamine derivatives and their substituents, highlighting structural distinctions:

*Calculated based on molecular formula.

Key Observations:

- Steric Effects : The tert-butyl group in the target compound creates steric hindrance, reducing reactivity in nucleophilic reactions compared to smaller substituents (e.g., methyl or ethyl) .

- Hydrophobicity : The tert-butyl and methyl groups render the compound moderately hydrophobic, less so than N-dodecyl derivatives but more than polar analogs like N1-(2-methoxyethyl) derivatives .

- Applications : Unlike N-dodecyl-1,3-propanediamine, which exhibits potent antimicrobial activity against Mycobacterium tuberculosis , the target compound’s steric bulk may limit membrane interaction, making it more suitable for materials science (e.g., hydrogel crosslinking as seen in TSPBA derivatives ).

Physicochemical Properties

- Solubility : The tert-butyl group reduces water solubility compared to polar derivatives (e.g., N1-(2-methoxyethyl)) but enhances solubility in organic solvents .

- Thermal Stability : Branched alkyl groups like tert-butyl improve thermal stability, making the compound suitable for high-temperature reactions .

Biological Activity

N1-(tert-Butyl)-N3-methyl-1,3-propanediamine is a compound with significant biological activity, primarily investigated for its applications in medicinal chemistry and biochemistry. Its unique structure, characterized by a tert-butyl group and a methyl substitution on a 1,3-propanediamine backbone, contributes to its interaction with biological systems.

- Molecular Formula : C8H20N2

- Molecular Weight : 144.26 g/mol

- CAS Number : 14426-12-5

These properties facilitate its use in various biological and chemical applications, particularly in studies involving protein interactions and membrane dynamics.

This compound's biological activity is largely attributed to its ability to integrate into lipid bilayers and interact with proteins. The tert-butyl group enhances membrane permeability, while the diamine structure allows for hydrogen bonding and electrostatic interactions with protein targets. This dual action can alter membrane fluidity and influence protein function.

Therapeutic Potential

Research has indicated that this compound exhibits potential therapeutic properties, including:

- Antimicrobial Activity : Studies suggest that it may possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : Preliminary investigations have shown promising results in inhibiting cancer cell proliferation. For instance, cytotoxicity assays demonstrated significant effects on various cancer cell lines, indicating its potential as an anticancer agent .

Case Studies and Research Findings

- Protein-Ligand Interactions :

-

Membrane Biology :

- In membrane studies, this compound was shown to disrupt lipid bilayers at certain concentrations, which may lead to increased permeability and altered cellular responses. This property is particularly valuable in drug delivery systems where enhanced penetration is desired.

- Cytotoxicity Assays :

Comparative Analysis

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Significant | Membrane disruption and protein binding |

| N1-Hexadecyl-N3-methyl-1,3-propanediamine | High | Moderate | Lipid bilayer integration |

| N1-Hexadecyl-N3-butyl-1,3-propanediamine | Low | Low | Minimal interaction with membranes |

This table illustrates how this compound compares to similar compounds in terms of biological activity.

Q & A

Q. What are the optimal synthetic routes for preparing N1-(tert-Butyl)-N3-methyl-1,3-propanediamine with high purity?

- Methodological Answer : A common approach involves sequential alkylation and protection/deprotection strategies. For example, tert-butyl groups can be introduced via Boc (tert-butyloxycarbonyl) protection of the primary amine, followed by selective alkylation of the secondary amine using methylating agents like methyl iodide or dimethyl sulfate. Post-synthesis, purification via column chromatography (silica gel, eluent: chloroform/methanol gradients) or recrystallization ensures high purity. Analytical techniques such as ¹H/¹³C NMR and LC-MS are critical for verifying structural integrity and purity (>98%) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR detects tert-butyl protons as a singlet at ~1.2 ppm and methylamine protons at ~2.2 ppm. ¹³C NMR confirms tert-butyl carbons at ~28 ppm (CH3) and ~50 ppm (quaternary C). DEPT-135 distinguishes CH2/CH3 groups in the propane backbone .

- Mass Spectrometry (MS) : ESI-MS or HRMS identifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of tert-butyl group at m/z 57) .

- IR Spectroscopy : N-H stretches (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm amine functionality .

Advanced Research Questions

Q. How can researchers resolve conflicting data on the coordination behavior of this compound with transition metals?

- Methodological Answer : Discrepancies in coordination modes (e.g., monodentate vs. bidentate binding) arise from steric hindrance of the tert-butyl group. To resolve this:

- X-ray Crystallography : Provides definitive structural evidence of metal-ligand bonding geometry (e.g., Pt(II) complexes with similar diamines show square-planar coordination ).

- Spectroscopic Titrations : UV-Vis and ¹H NMR titration studies quantify binding constants (Kb) and stoichiometry. For example, shifts in d-d transition bands or amine proton signals indicate metal-ligand interactions .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict preferred coordination modes and steric/electronic effects .

Q. What methodologies address contradictions in reported bioactivity of this compound across studies?

- Methodological Answer : Bioactivity variations (e.g., antimicrobial vs. cytotoxic effects) may stem from differences in assay conditions or impurity profiles. To reconcile:

- Standardized Assays : Use OECD-compliant protocols (e.g., broth microdilution for antimicrobial activity; MTT assays for cytotoxicity) with controlled pH, temperature, and solvent systems .

- Purity Validation : Ensure ≥95% purity via HPLC-UV/ELSD and quantify trace impurities (e.g., unreacted alkylating agents) using GC-MS .

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., cyclohexyl vs. tert-butyl substituents) to isolate steric/electronic contributions .

Q. How should environmental hazards of this compound be evaluated?

- Methodological Answer : Follow OECD Guidelines for environmental risk assessment:

- Biodegradability : Perform Modified OECD 301D Closed Bottle Test to measure biological oxygen demand (BOD) over 28 days .

- Aquatic Toxicity : Conduct acute toxicity assays using Daphnia magna (EC50) and Danio rerio (LC50). For example, similar diamines show EC50 values >10 mg/L, indicating moderate toxicity .

- Bioaccumulation Potential : Calculate logP (octanol-water partition coefficient) via shake-flask method; values >3.0 suggest bioaccumulation risk .

Data Contradiction Analysis

Q. Why do computational predictions of this compound’s solubility conflict with experimental data?

- Methodological Answer : Discrepancies arise from approximations in solvation models (e.g., COSMO-RS vs. experimental shake-flask). To resolve:

- Experimental Validation : Measure solubility in water, ethanol, and DMSO using gravimetric or UV-spectrophotometric methods .

- Model Refinement : Incorporate explicit solvent molecules in MD simulations or use activity coefficient models (e.g., UNIFAC) for better accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.